![molecular formula C17H19FN2O2 B5780626 N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, commonly known as FDA-Approved drug Fingolimod, is a synthetic compound used in the treatment of multiple sclerosis (MS). Fingolimod is a sphingosine-1-phosphate receptor modulator that reduces the number of lymphocytes in the blood, thereby decreasing inflammation in the central nervous system (CNS).
Wirkmechanismus
Fingolimod works by binding to sphingosine-1-phosphate receptors on lymphocytes, thereby preventing their egress from lymphoid tissues. This leads to a decrease in the number of lymphocytes in the blood, which reduces inflammation in the CNS and slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide.
Biochemical and Physiological Effects
Fingolimod has been shown to reduce the number of circulating lymphocytes, including T cells and B cells, in the blood. This reduction in lymphocytes leads to a decrease in inflammation in the CNS, which is the primary mechanism by which Fingolimod slows the progression of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide. Fingolimod has also been shown to have immunomodulatory effects, which may contribute to its efficacy in the treatment of other autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Fingolimod has several advantages for use in lab experiments, including its well-established mechanism of action, its efficacy in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its potential use in the treatment of other autoimmune diseases. However, Fingolimod also has some limitations, including its potential for adverse effects on the cardiovascular system and its potential for interactions with other drugs.
Zukünftige Richtungen
There are several future directions for research on Fingolimod, including its potential use in the treatment of other autoimmune diseases, its mechanism of action in the CNS, and its potential for combination therapy with other drugs. Additionally, further research is needed to better understand the potential adverse effects of Fingolimod and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of Fingolimod involves several steps, including the reaction of 2-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting ethyl 2-fluorophenylacetate with N,N-dimethyl-4-aminobenzyl alcohol. The final step involves the reaction of the resulting N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide with hydrochloric acid to obtain Fingolimod.
Wissenschaftliche Forschungsanwendungen
Fingolimod has been extensively studied in the treatment of N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, and its efficacy has been demonstrated in several clinical trials. In addition to its use in N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide, Fingolimod has also been investigated for its potential use in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20(2)14-9-7-13(8-10-14)11-19-17(21)12-22-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPHTWCGLRHZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

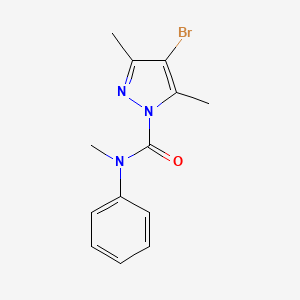
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)

![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
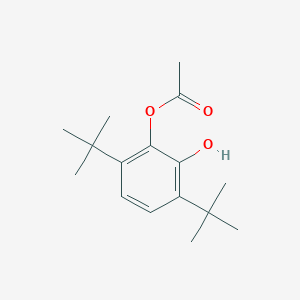
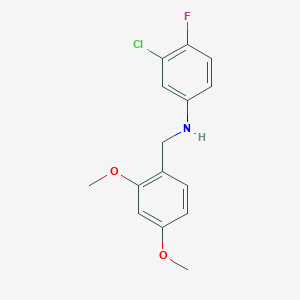
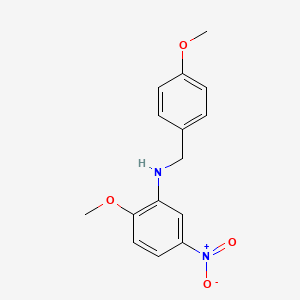
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)

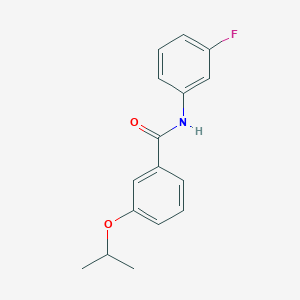
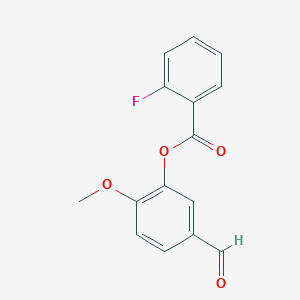

![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
